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molecular formula C8H5ClO3 B8652512 3-Hydroxy-5-chloroisobenzofuran-1(3h)-one

3-Hydroxy-5-chloroisobenzofuran-1(3h)-one

Cat. No. B8652512
M. Wt: 184.57 g/mol
InChI Key: NXQWJRQHEAHYRK-UHFFFAOYSA-N
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Patent
US07495007B2

Procedure details

A solution of 5-chloro-3-hydroxy-3H-isobenzofuran-1-one (10 g, 54 mmol) and iodomethane (80 g, 560 mmol) in dichloromethane (200 mL) was heated at reflux, then the heating bath was removed. To the above solution was added triethylamine (60 g) at a rate that maintained a brisk reflux. After the addition was completed, the mixture was allowed to cool to room temperature and stirred for 72 h. The mixture was purified by column chromatography to give the title product (1.5 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[O:6][CH:5]2[OH:12].I[CH3:14]>ClCCl>[CH3:14][O:6][C:7](=[O:11])[C:8]1[CH:9]=[CH:10][C:2]([Cl:1])=[CH:3][C:4]=1[CH:5]=[O:12]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C(OC(C2=CC1)=O)O
Name
Quantity
80 g
Type
reactant
Smiles
IC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
the heating bath was removed
ADDITION
Type
ADDITION
Details
To the above solution was added triethylamine (60 g) at a rate
TEMPERATURE
Type
TEMPERATURE
Details
that maintained a brisk reflux
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The mixture was purified by column chromatography

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)Cl)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: CALCULATEDPERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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